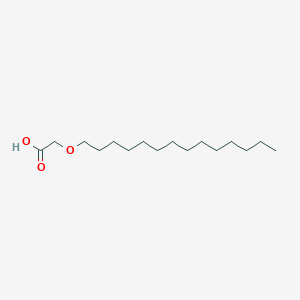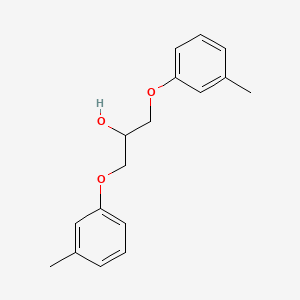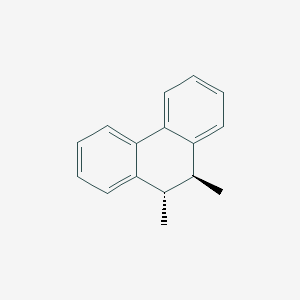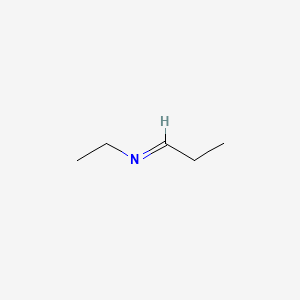
4-Dichloromethyl-3,4-dimethyl-cyclohexa-2,5-dienone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Dichloromethyl-3,4-dimethyl-cyclohexa-2,5-dienone is an organic compound with the molecular formula C9H10Cl2O It is a derivative of cyclohexadienone, characterized by the presence of dichloromethyl and dimethyl groups on the cyclohexadienone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dichloromethyl-3,4-dimethyl-cyclohexa-2,5-dienone typically involves the chlorination of 3,4-dimethylphenol followed by oxidation. One common method includes the reaction of 3,4-dimethylphenol with chloroform in the presence of a base, such as sodium hydroxide, to introduce the dichloromethyl group. The resulting intermediate is then oxidized to form the desired cyclohexadienone compound .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
4-Dichloromethyl-3,4-dimethyl-cyclohexa-2,5-dienone undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various oxidation products.
Reduction: It can undergo reductive dehalogenation, where the dichloromethyl group is reduced to form a methyl group.
Substitution: The dichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reductive dehalogenation can be achieved using reagents such as tributyltin hydride (Bu3SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Various carboxylic acids and ketones.
Reduction: 3,4-dimethyl-cyclohexa-2,5-dienone.
Substitution: Substituted cyclohexadienones with different functional groups.
科学的研究の応用
4-Dichloromethyl-3,4-dimethyl-cyclohexa-2,5-dienone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Dichloromethyl-3,4-dimethyl-cyclohexa-2,5-dienone involves its interaction with various molecular targets and pathways. For example, during reductive dehalogenation, the compound undergoes a two-electron reductive elimination of one of the geminal chlorine atoms, followed by protonation and elimination of the remaining halogen atoms to form a carbene intermediate. This intermediate can then rearrange to form different products, depending on the reaction conditions .
類似化合物との比較
Similar Compounds
- 3,4-Dimethyl-4-dichloromethyl-2,5-cyclohexadienone
- 4-Methyl-4-trichloromethyl-2,5-cyclohexadienone
- 4-Chloromethyl-3,4-dimethyl-cyclohexa-2,5-dienone
Uniqueness
4-Dichloromethyl-3,4-dimethyl-cyclohexa-2,5-dienone is unique due to the presence of both dichloromethyl and dimethyl groups on the cyclohexadienone ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity towards nucleophiles and the ability to undergo multiple types of chemical reactions .
特性
CAS番号 |
14789-74-3 |
|---|---|
分子式 |
C9H10Cl2O |
分子量 |
205.08 g/mol |
IUPAC名 |
4-(dichloromethyl)-3,4-dimethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C9H10Cl2O/c1-6-5-7(12)3-4-9(6,2)8(10)11/h3-5,8H,1-2H3 |
InChIキー |
UVJDEXDQIXWVCK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C=CC1(C)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















